molecular formula C26H28N2O3S B2748923 (7R)-8-Benzyl-7-(4-methylphenyl)-5-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane CAS No. 1556097-49-4

(7R)-8-Benzyl-7-(4-methylphenyl)-5-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane

Cat. No.: B2748923
CAS No.: 1556097-49-4
M. Wt: 448.58
InChI Key: MHZMZLLFIUTVCB-VWLOTQADSA-N
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Description

The compound "(7R)-8-Benzyl-7-(4-methylphenyl)-5-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane" is a chiral spirocyclic structure featuring a 2-oxa-5,8-diazaspiro[3.4]octane core. Key substituents include a benzyl group at position 8, a 4-methylphenyl group at position 7, and a 4-methylphenylsulfonyl moiety at position 3. The sulfonyl group may enhance stability and influence solubility, while the benzyl and aryl substituents contribute to hydrophobic interactions .

Properties

IUPAC Name

(7R)-8-benzyl-7-(4-methylphenyl)-5-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-20-8-12-23(13-9-20)25-17-28(32(29,30)24-14-10-21(2)11-15-24)26(18-31-19-26)27(25)16-22-6-4-3-5-7-22/h3-15,25H,16-19H2,1-2H3/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZMZLLFIUTVCB-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(C3(N2CC4=CC=CC=C4)COC3)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C3(N2CC4=CC=CC=C4)COC3)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(7R)-8-Benzyl-7-(4-methylphenyl)-5-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane is a compound characterized by its unique spirocyclic structure, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C26_{26}H28_{28}N2_{2}O3_{3}S
  • Molecular Weight : 448.6 g/mol
  • CAS Number : 1556097-49-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with diazaspiro structures, including this compound. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) was determined using the resazurin microtiter plate assay, showing promising results for potential use in treating tuberculosis and other bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its role as an inhibitor of oxidative phosphorylation (OXPHOS), a metabolic pathway crucial for cancer cell survival. In vitro assays revealed that this compound can reduce ATP production in cancer cell lines, indicating its potential as a therapeutic agent against cancer .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Disruption of Cellular Metabolism : By targeting OXPHOS, it disrupts the energy supply to cancer cells, leading to reduced viability.
  • Targeting Signaling Pathways : Preliminary data suggest that this compound may interact with signaling pathways associated with cell growth and survival.

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

  • Antitubercular Activity : A study reported that related diazaspiro compounds displayed MIC values as low as 0.016 μg/mL against Mycobacterium tuberculosis, suggesting strong antitubercular potential .
  • Cancer Cell Line Studies : In pancreatic cancer models, compounds derived from diazaspiro frameworks showed IC50_{50} values significantly lower than traditional chemotherapeutics, indicating enhanced potency and specificity against tumor cells .

Data Tables

Biological Activity MIC/IC50 Values Reference
Antitubercular0.016 μg/mL
Anticancer (Pancreatic)0.31 μM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogs with Oxa-Aza Rings

Compounds such as 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share a spirocyclic framework but differ in ring size (spiro[4.5]decane vs. spiro[3.4]octane) and substituents. Both classes utilize sulfonyl or carbonyl groups for electronic modulation, but the target’s 4-methylphenylsulfonyl group may confer greater metabolic stability than the benzothiazol or hydroxylphenyl substituents in ’s derivatives .

Aromatic and Sulfonyl-Containing Derivatives

The compound 2-(2-fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-acetamide (Compound 9, ) shares a sulfonamide-like acetamide group and aromatic systems. Key differences include:

  • Solubility : Compound 9 demonstrated moderate water solubility (50 mg/mL in equilibrium at 25°C via HPLC), likely due to its polar acetamide and fluorine substituents. In contrast, the target compound’s hydrophobic benzyl and 4-methylphenyl groups may reduce aqueous solubility.
  • Spectroscopy: Compound 9’s $ ^1H $-NMR aromatic signals (δ 7.62–7.16 ppm) align with typical aryl proton shifts. The target’s 4-methylphenylsulfonyl group could deshield adjacent protons, shifting signals upfield (δ 7.3–7.0 ppm) compared to non-sulfonylated analogs .

Tetracyclic Azatetracyclo Derivatives

Compounds like 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0$ ^{2,10} $.0$ ^{4,8} $]tetradecen-4(8)-one-6 () feature fused polycyclic systems with sulfur and nitrogen heteroatoms. While these structures lack spirocyclic motifs, their methoxyphenyl substituents parallel the target’s 4-methylphenyl groups. The sulfur atoms in ’s compounds may enhance crystallinity, whereas the target’s sulfonyl group could improve thermal stability .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Solubility (Water) $ ^1H $-NMR Aromatic Shifts (ppm)
Target Compound Spiro[3.4]octane 4-Methylphenylsulfonyl, Benzyl Not reported Hypothetical: δ 7.3–7.0
Compound 9 () Dibenzoazepin Fluoro-biphenyl, Acetamide 50 mg/mL δ 7.62–7.16
8-(4-Dimethylaminophenyl)-... () Spiro[4.5]decane Benzothiazol, Carbonyl Not reported δ 7.5–7.1 (ArH)
9-(4-Methoxyphenyl)-... () Azatetracyclo Methoxyphenyl, Dithia Not reported Not available

Table 2: Functional Group Impact on Properties

Functional Group Role in Target Compound Comparative Effect in Analogs
4-Methylphenylsulfonyl Enhances stability, electron withdrawal Sulfonyl groups in improve crystallinity
Benzyl Hydrophobicity, steric bulk Fluoro-biphenyl in increases polarity
Spiro[3.4]octane Conformational rigidity Larger spiro[4.5]decane in reduces solubility

Research Findings and Implications

  • Synthesis : The target compound’s spirocyclic core may be synthesized via methods analogous to ’s protocols, such as cyclization of oxa-aza precursors with aryl aldehydes.
  • Solubility: Hydrophobic substituents (benzyl, 4-methylphenyl) likely limit aqueous solubility, necessitating formulation with co-solvents or nanoemulsions, as seen in PEGDA-based systems ().
  • Spectroscopy : Comparative $ ^{13}C $-NMR data (e.g., carbonyl signals at δ 171–169 ppm in ) suggest the target’s sulfonyl group may appear at δ 110–120 ppm for sulfur-bonded carbons .

Q & A

Q. What synthetic routes are recommended for synthesizing (7R)-8-benzyl-7-(4-methylphenyl)-5-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis typically involves spirocyclic intermediates and sulfonylation reactions. For example, analogous spiro compounds are synthesized via reactions between 2-oxa-spiro[3.4]octane-1,3-dione and aromatic amines or benzothiazol derivatives under controlled conditions (e.g., reflux in polar aprotic solvents like DMF) . Optimization can be achieved by:
  • Catalyst screening : Use Lewis acids (e.g., AlCl₃) to enhance sulfonylation efficiency.
  • Temperature control : Maintain reaction temperatures between 80–100°C to balance reactivity and byproduct formation.
  • Characterization : Monitor progress via IR spectroscopy (sulfonyl S=O stretch at ~1350–1300 cm⁻¹) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic and sulfonyl functional groups in this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • IR spectroscopy : Identifies sulfonyl (S=O, ~1350–1300 cm⁻¹) and ether (C-O-C, ~1200 cm⁻¹) groups .
  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry (e.g., benzyl proton splitting patterns) and confirms spirocyclic connectivity .
  • X-ray crystallography : Provides definitive structural proof, particularly for challenging stereocenters in the spiro scaffold .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous compounds, prioritize:
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Emergency protocols : For accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation for oral ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying environmental conditions (e.g., pH, temperature)?

  • Methodological Answer : Design systematic stability studies:
  • Controlled degradation assays : Expose the compound to pH gradients (1–13) and temperatures (25–80°C) while monitoring decomposition via HPLC .
  • Kinetic analysis : Calculate degradation rate constants (k) to identify instability thresholds. Cross-reference with environmental fate studies to predict real-world behavior .
  • Byproduct identification : Use LC-MS to characterize degradation products and infer reaction pathways (e.g., sulfonyl group hydrolysis) .

Q. What methodological challenges arise in analyzing the stereochemical outcomes of reactions involving this spirocyclic compound?

  • Methodological Answer : Key challenges include:
  • Stereochemical assignment : Use chiral HPLC or circular dichroism (CD) to differentiate enantiomers, especially for the (7R) configuration .
  • Reaction mechanism ambiguity : Employ isotopic labeling (e.g., deuterated solvents) in kinetic studies to trace nucleophilic attack pathways during spiro ring formation .
  • Crystallographic limitations : Overcome poor crystal growth by co-crystallizing with guest molecules (e.g., dichloromethane solvates) .

Q. How can computational modeling complement experimental data to predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Integrate computational tools with experimental validation:
  • DFT calculations : Model transition states for sulfonylation or spirocyclization steps to predict regioselectivity .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) to guide pharmacological studies (if applicable).
  • Validation : Compare computational predictions with experimental outcomes (e.g., NMR coupling constants or reaction yields) .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Relevant Evidence
Stability vs. environmental pHConduct pH-dependent degradation assays with HPLC-MS.
Stereochemical inconsistenciesValidate via X-ray crystallography and chiral HPLC.
Synthetic yield variabilityOptimize catalyst loading and reaction time gradients.

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